Cas no 900007-08-1 (2-chloro-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-6-fluorobenzamide)

2-chloro-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-6-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-6-fluorobenzamide
- 2-chloro-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-6-fluorobenzamide
-
- Inchi: 1S/C15H17ClFNO3/c16-11-4-3-5-12(17)13(11)14(19)18-8-10-9-20-15(21-10)6-1-2-7-15/h3-5,10H,1-2,6-9H2,(H,18,19)
- InChI Key: OAEHQBPCWVNHDE-UHFFFAOYSA-N
- SMILES: C(NCC1OC2(CCCC2)OC1)(=O)C1=C(F)C=CC=C1Cl
2-chloro-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-6-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2764-0032-5μmol |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-3mg |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-10μmol |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-30mg |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-20mg |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-1mg |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-20μmol |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-10mg |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-4mg |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2764-0032-5mg |
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide |
900007-08-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-chloro-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-6-fluorobenzamide Related Literature
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on 2-chloro-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-6-fluorobenzamide
Professional Introduction to 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide (CAS No. 900007-08-1)
2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 900007-08-1, represents a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in medicinal chemistry.
The molecular structure of this compound is characterized by a spirocyclic framework, specifically 1,4-dioxaspiro[4.4]nonan-2-yl, which introduces a rigid and twisted system into the molecule. This spirocyclic moiety is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making it an attractive scaffold for drug design. The presence of a 6-fluorobenzamide group further contributes to the compound's pharmacological potential by influencing its electronic properties and interactions with biological targets.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding affinity. The incorporation of a fluorine atom at the para position of the benzamide ring in this compound is particularly noteworthy, as it has been shown to improve binding affinity and selectivity in various drug candidates. This modification is consistent with the trend in modern drug discovery, where fluorine atoms are strategically employed to enhance pharmacokinetic profiles.
The synthesis of 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The spirocyclic core is typically constructed through cyclization reactions, while the introduction of the chloro and fluoro substituents necessitates careful handling of halogenating agents. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of novel therapeutic agents. Preclinical studies have demonstrated that derivatives of this class exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, modifications to the spirocyclic moiety have shown promise in targeting enzymes involved in inflammation and pain signaling pathways. Additionally, the benzamide group has been explored for its potential in modulating neurotransmitter receptors, suggesting applications in central nervous system disorders.
The impact of stereochemistry on the biological activity of this compound cannot be overstated. The spirocyclic framework imparts rigidity to the molecule, which can significantly influence its interactions with biological targets. Stereoisomers of this compound have been investigated for their differential pharmacological effects, highlighting the importance of precise stereochemical control during synthesis. Techniques such as chiral resolution and asymmetric synthesis are employed to obtain enantiomerically pure forms, which are essential for optimizing drug efficacy and minimizing side effects.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide with greater accuracy before experimental validation. Molecular modeling studies have identified key interactions between this compound and potential target proteins, providing insights into its mechanism of action. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information about protein-ligand complexes.
The pharmaceutical industry continues to invest heavily in developing new drugs based on innovative molecular architectures like that of 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide. The combination of structural rigidity provided by the spirocyclic core and functional groups such as chloro and fluoro substituents offers a versatile platform for designing next-generation therapeutics. As research progresses, it is anticipated that derivatives of this compound will emerge as effective treatments for a wide range of diseases.
In conclusion, 2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-6-fluorobenzamide represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. The spirocyclic framework enhances metabolic stability and bioavailability, while functional groups such as chloro and fluoro substituents improve binding affinity and selectivity. Ongoing research efforts are focused on optimizing synthetic methodologies and exploring new applications for this compound in drug development.
900007-08-1 (2-chloro-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-6-fluorobenzamide) Related Products
- 2229270-10-2(1,1-difluoro-2,3-dimethylhexan-2-amine)
- 1805505-37-6(Ethyl 5-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxylate)
- 894994-90-2(1-(2,3-dimethylphenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 2172022-01-2(3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid)
- 1805292-53-8(2-(Difluoromethyl)-6-fluoro-3-iodopyridine-4-methanol)
- 1368841-13-7([4-(Trifluoromethyl)pyrimidin-5-yl]methanamine)
- 2137613-11-5(Sodium 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfinate)
- 889115-21-3(2-(6-bromo-1,3-dioxaindan-5-yl)acetaldehyde)
- 2649084-01-3(N-{(chlorosulfonyl)imino(oxo)phenyl-lambda6-sulfanyl}-N-methylmethanamine)
- 1049500-59-5(1-benzyl-N,N-diethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)




